Cas no 15539-10-3 (Vincadifformine)

Vincadifformine structure
Vincadifformine structure
Product name:Vincadifformine
CAS No:15539-10-3
MF:C21H26N2O2
MW:338.443345546722
CID:2080617
PubChem ID:811594

Vincadifformine Chemical and Physical Properties

Names and Identifiers

    • (-)-(7R,20S,21S)-vincadifformine
    • (-)-vincadifformine
    • (21S)-(-)-vincadifformine
    • 2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester
    • Dihydrotabersonin
    • Ervamin
    • Vincadifformin
    • Vincadifformine
    • MLS000072142
    • aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methylester, (5alpha,12beta,19alpha)-
    • (+)-Vincadifformine
    • methyl (5S,12R,19S)-2,3-didehydroaspidospermidine-3-carboxylate
    • (5alpha,12beta,19alpha)-2,3-didehydroaspidospermidine-3-carboxylic acid methyl ester
    • 3a-Ethyl-2,3,3a,4,6,11,12,12b-octahydro-1H-6,12a-diaza-indeno[7,1-cd]fluorene-5-carboxylic acid methyl ester
    • 5beta,12alpha,19beta-Vincadifformine
    • SMR000009045
    • MLSMR
    • 6,7-dihydrotabersonine
    • 2,3-Didehydroaspidospermidine-3-carboxylate methyl ester
    • FV61611
    • AKOS032949626
    • 15539-10-3
    • Methyl (5R,12S,19R)-2,3-didehydroaspidospermidine-3-carboxylic acid
    • methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
    • methyl (5R,12S,19R)-2,3-didehydroaspidospermidine-3-carboxylate
    • Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, (A+/-)-
    • aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester
    • CHEBI:142834
    • DTXSID201154585
    • 2,3-didehydroaspidospermidine-3-carboxylic acid methyl ester
    • methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo(10.6.1.01,9.02,7.016,19)nonadeca-2,4,6,9-tetraene-10-carboxylate
    • Aspidospermidine-3-carboxylate, 2,3-didehydro-, methyl ester
    • Methyl 2,3-didehydroaspidospermidine-3-carboxylate
    • Inchi: InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1
    • InChI Key: GIGFIWJRTMBSRP-NJDAHSKKSA-N
    • SMILES: CC[C@]12CCCN3[C@H]1[C@]4(CC3)c5ccccc5NC4=C(C2)C(=O)OC

Computed Properties

  • Exact Mass: 338.199428076Da
  • Monoisotopic Mass: 338.199428076Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 629
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 3.269

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 474.5±45.0 °C at 760 mmHg
  • Flash Point: 240.8±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Vincadifformine Security Information

Vincadifformine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX41397-100mg
Vincadifformine
15539-10-3
100mg
$219.00 2024-04-20
A2B Chem LLC
AX41397-50mg
Vincadifformine
15539-10-3
50mg
$175.00 2024-04-20
TRC
V756988-100mg
Vincadifformine
15539-10-3
100mg
$345.00 2023-05-17
TRC
V756988-10mg
Vincadifformine
15539-10-3
10mg
$87.00 2023-05-17
TRC
V756988-50mg
Vincadifformine
15539-10-3
50mg
$201.00 2023-05-17
A2B Chem LLC
AX41397-250mg
Vincadifformine
15539-10-3
250mg
$344.00 2024-04-20

Additional information on Vincadifformine

Exploring the Unique Properties and Applications of (-)-(7R,20S,21S)-Vincadifformine (CAS No. 15539-10-3)

(-)-(7R,20S,21S)-Vincadifformine (CAS No. 15539-10-3) is a naturally occurring alkaloid that belongs to the vinca alkaloid family. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research due to its unique stereochemistry and potential biological activities. With the increasing interest in plant-derived bioactive compounds, (-)-(7R,20S,21S)-vincadifformine stands out as a fascinating subject for both academic and industrial research.

The molecular structure of (-)-(7R,20S,21S)-vincadifformine features a complex polycyclic framework characteristic of vinca alkaloids. Its specific stereochemistry at the 7R, 20S, and 21S positions contributes to its distinct physicochemical properties and interactions with biological systems. Researchers have been particularly interested in how these structural features influence the compound's solubility, stability, and potential interactions with enzymes or receptors. Recent studies suggest that minor modifications to the vincadifformine structure could lead to significant changes in its bioactivity profile.

In the context of current scientific trends, (-)-(7R,20S,21S)-vincadifformine has become relevant to several hot topics in chemistry and life sciences. The growing demand for natural product derivatives in drug discovery aligns perfectly with research into this compound. Many scientists are investigating whether vinca alkaloid derivatives like (-)-(7R,20S,21S)-vincadifformine could serve as lead compounds for developing new therapeutic agents. This interest is reflected in the increasing number of publications and patents mentioning this specific alkaloid configuration.

The biosynthesis pathway of (-)-(7R,20S,21S)-vincadifformine in plants has been another area of active research. Understanding how plants produce this complex molecule could open doors to more sustainable production methods through biotechnological approaches or enzymatic synthesis. With the pharmaceutical industry's shift toward greener chemistry practices, such investigations into natural product biosynthesis have gained substantial momentum in recent years.

Analytical chemistry techniques for characterizing (-)-(7R,20S,21S)-vincadifformine have evolved significantly. Modern methods such as high-performance liquid chromatography (HPLC) with advanced detection systems and nuclear magnetic resonance (NMR) spectroscopy allow for precise identification and quantification of this compound in complex mixtures. These analytical advancements have been crucial for quality control in research settings and for standardizing extracts containing this alkaloid.

The potential applications of (-)-(7R,20S,21S)-vincadifformine extend beyond traditional medicinal chemistry. Recent explorations have examined its possible roles in plant-microbe interactions and ecological signaling. Some researchers hypothesize that certain vinca alkaloids may serve as chemical defense mechanisms in plants or participate in interspecies communication. These ecological perspectives add another dimension to the scientific interest in this compound.

From a commercial perspective, the market for specialized plant alkaloids like (-)-(7R,20S,21S)-vincadifformine has been expanding. Research laboratories and pharmaceutical companies seeking unique chemical entities for screening libraries have driven demand for high-purity samples of this compound. The synthesis and isolation of (-)-(7R,20S,21S)-vincadifformine remain challenging, contributing to its status as a valuable research chemical in the scientific community.

Future research directions for (-)-(7R,20S,21S)-vincadifformine may include detailed structure-activity relationship studies, exploration of its potential as a chiral building block in organic synthesis, and investigations into its biological targets. The compound's unique three-dimensional structure makes it particularly interesting for molecular recognition studies and drug design applications. As analytical techniques continue to advance and biological screening methods become more sophisticated, our understanding of this intriguing molecule will likely deepen significantly in the coming years.

For researchers working with (-)-(7R,20S,21S)-vincadifformine, proper handling and storage conditions are essential to maintain the compound's stability. Like many vinca alkaloids, it may be sensitive to light, heat, and oxidation, requiring appropriate precautions during experimental work. These considerations are particularly important for studies aiming to reproduce biological activities or investigate structure-activity relationships.

The scientific literature on (-)-(7R,20S,21S)-vincadifformine continues to grow, with new findings regularly published in journals specializing in natural products, medicinal chemistry, and phytochemistry. Researchers interested in this compound should monitor developments in these fields, as new insights into its properties and potential applications emerge frequently. The combination of its complex structure, natural origin, and potential bioactivities ensures that (-)-(7R,20S,21S)-vincadifformine will remain an important subject of study in chemical and biological sciences.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd